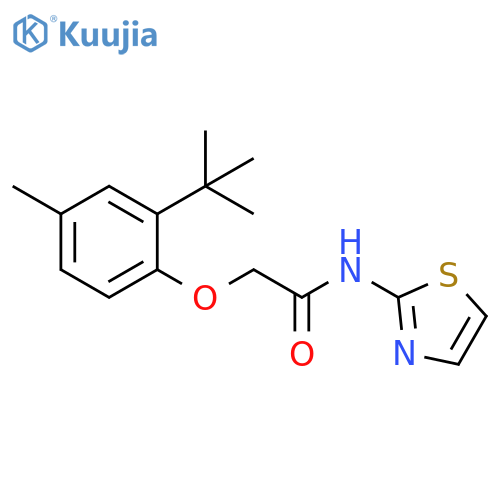

Cas no 446842-50-8 (2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide)

2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

- Acetamide, 2-[2-(1,1-dimethylethyl)-4-methylphenoxy]-N-2-thiazolyl-

-

- インチ: 1S/C16H20N2O2S/c1-11-5-6-13(12(9-11)16(2,3)4)20-10-14(19)18-15-17-7-8-21-15/h5-9H,10H2,1-4H3,(H,17,18,19)

- InChIKey: HVFLJXPHVMJMDY-UHFFFAOYSA-N

- SMILES: C(NC1=NC=CS1)(=O)COC1=CC=C(C)C=C1C(C)(C)C

2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3095-1062-30mg |

2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |

446842-50-8 | 90%+ | 30mg |

$119.0 | 2023-04-27 | |

| Life Chemicals | F3095-1062-5μmol |

2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |

446842-50-8 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3095-1062-10μmol |

2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |

446842-50-8 | 90%+ | 10μl |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3095-1062-20mg |

2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |

446842-50-8 | 90%+ | 20mg |

$99.0 | 2023-04-27 | |

| Life Chemicals | F3095-1062-3mg |

2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |

446842-50-8 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3095-1062-40mg |

2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |

446842-50-8 | 90%+ | 40mg |

$140.0 | 2023-04-27 | |

| Life Chemicals | F3095-1062-2mg |

2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |

446842-50-8 | 90%+ | 2mg |

$59.0 | 2023-04-27 | |

| Life Chemicals | F3095-1062-25mg |

2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |

446842-50-8 | 90%+ | 25mg |

$109.0 | 2023-04-27 | |

| Life Chemicals | F3095-1062-2μmol |

2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |

446842-50-8 | 90%+ | 2μl |

$57.0 | 2023-04-27 | |

| Life Chemicals | F3095-1062-4mg |

2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |

446842-50-8 | 90%+ | 4mg |

$66.0 | 2023-04-27 |

2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide 関連文献

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645

2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamideに関する追加情報

Introduction to 2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide (CAS No. 446842-50-8) and Its Emerging Applications in Chemical Biology

The compound 2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide, identified by the CAS number 446842-50-8, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This compound belongs to a class of derivatives characterized by the presence of a phenoxy group linked to an acetamide moiety, further functionalized with a 1,3-thiazole ring. The structural features of this molecule contribute to its unique chemical properties, making it a valuable candidate for further exploration in drug discovery and therapeutic development.

The 1,3-thiazole scaffold is particularly noteworthy due to its broad spectrum of biological activities. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a 1,3-thiazole ring into the molecular structure of 2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide not only enhances its pharmacological profile but also opens up possibilities for modulating specific biological pathways. Recent studies have highlighted the role of thiazole derivatives in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in mediating inflammatory responses.

The phenoxy group in the molecule contributes to its hydrophobicity and lipophilicity, which are critical factors in determining its solubility and bioavailability. This feature makes the compound an attractive candidate for oral administration or topical application, depending on the desired therapeutic outcome. Additionally, the presence of both a tert-butyl and a methyl group on the aromatic ring introduces steric hindrance, which can influence binding affinity to biological targets. Such structural modifications are often employed to optimize drug-like properties, including selectivity and reduced toxicity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules like 2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide with high precision. Molecular docking studies have suggested that this compound may interact with various protein targets involved in metabolic disorders and neurodegenerative diseases. For instance, preliminary data indicate that it could bind to ATP-synthase or other mitochondrial enzymes, potentially affecting energy metabolism. Such interactions are particularly relevant in the context of emerging therapies targeting mitochondrial dysfunction.

In addition to its potential as an enzyme inhibitor, 2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide has shown promise as a scaffold for developing novel antimicrobial agents. The increasing prevalence of antibiotic-resistant pathogens has underscored the need for innovative therapeutic strategies. The structural motifs present in this compound may confer activity against Gram-positive and Gram-negative bacteria by interfering with essential cellular processes such as cell wall synthesis or DNA replication. Further investigation into its antimicrobial spectrum is warranted to explore its clinical applicability.

The synthesis of 2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions between halogenated aromatic compounds and thiazole derivatives, followed by amide bond formation. Advances in green chemistry principles have encouraged researchers to develop more sustainable synthetic routes, minimizing waste and hazardous byproducts. Such environmentally conscious approaches align with global efforts to promote sustainable pharmaceutical manufacturing.

Preclinical studies have begun to elucidate the pharmacokinetic properties of this compound. Data suggest that it exhibits moderate oral bioavailability and reasonable tissue distribution upon systemic administration. Pharmacokinetic modeling has helped identify potential metabolic pathways involving cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions. These insights are essential for designing safe dosing regimens and avoiding adverse effects associated with prolonged use.

The potential applications of 2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use as an intermediate in fine chemical synthesis or as a building block for more complex molecules. Researchers are exploring its utility in material science applications where thiazole derivatives exhibit interesting electronic properties due to their conjugated systems.

Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the development pipeline for this compound. Preclinical trials are being designed to evaluate its efficacy in models of inflammation, cancer, and metabolic disorders. The integration of high-throughput screening technologies has expedited the identification of lead compounds derived from similar scaffolds, streamlining the drug discovery process.

Regulatory considerations play a critical role in advancing compounds like 2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide towards clinical use. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized batches meet stringent quality standards required for human testing. Regulatory agencies such as the FDA and EMA provide guidelines on safety assessments and clinical trial protocols, which must be rigorously followed before approval can be granted.

The future prospects for this compound remain promising as ongoing research continues to uncover new therapeutic applications. Innovations in drug delivery systems may enhance its bioavailability or targeted action within specific tissues or organs. Additionally, computational methods like artificial intelligence (AI) are being leveraged to predict novel derivatives with improved pharmacological profiles.

446842-50-8 (2-(2-tert-butyl-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide) Related Products

- 2227857-50-1((2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol)

- 6153-12-4(N-((4-Aminophenyl)sulfonyl)acetamide compound with 4-(aminomethyl)benzenesulfonamide (1:1))

- 2097932-78-8(4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide)

- 1437435-10-3(2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one)

- 2097966-86-2(6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione)

- 1026287-65-9(2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine)

- 1388075-63-5(3-(3-chloro-2-fluorophenyl)azetidin-3-ol)

- 1540105-11-0(3-(3-methoxy-1,2-oxazol-5-yl)piperidine)

- 2248290-06-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propan-2-ylsulfanyl)benzoate)

- 2110741-41-6(5-amino-1-(2,2-difluorocyclopropyl)methyl-1,2-dihydropyridin-2-one)